molecular formula C7H7NO2 B167671 n-(4-Hydroxyphenyl)formamide CAS No. 1693-39-6

n-(4-Hydroxyphenyl)formamide

Cat. No.: B167671
CAS No.: 1693-39-6
M. Wt: 137.14 g/mol
InChI Key: LHMWHZXZMMLYKI-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)formamide: is an organic compound with the molecular formula C7H7NO2 It is a formamide derivative where the formyl group is attached to the nitrogen atom of a 4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Formylation of Aromatic Amines: One common method involves the reductive formylation of aromatic amines using sodium borohydride and carbon dioxide gas.

    Formylation Using Formic Acid: Another method involves the formylation of aromatic amines using formic acid under solvent-free conditions.

Industrial Production Methods: Industrial production methods for N-(4-hydroxyphenyl)formamide typically involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of environmentally friendly and cost-effective processes is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Hydroxyphenyl)formamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can participate in substitution reactions where the formyl group or the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted phenylformamides or phenols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-(4-Hydroxyphenyl)formamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic chemistry.

Reactivity and Derivatives
The compound can undergo several reactions:

  • Oxidation : Producing quinones and other oxidized derivatives.
  • Reduction : Leading to amines and other reduced forms.
  • Substitution : Resulting in halogenated or nitrated derivatives.

Biological Applications

Enzyme Inhibition and Receptor Binding
Research has indicated that this compound may interact with specific enzymes or receptors, potentially leading to biological effects such as enzyme inhibition. This interaction is attributed to the presence of the hydroxyl group and formamide moiety, which are crucial for binding to molecular targets.

Therapeutic Properties
The compound has been investigated for its potential therapeutic properties, particularly in:

  • Anti-inflammatory activities
  • Anticancer effects : Studies have shown that related compounds exhibit chemopreventive activities. For example, 4-hydroxyphenylretinamide (4-HPR), a derivative of this compound, has been tested in clinical trials for its effects on bronchial dysplasia and squamous metaplasia in smokers .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for developing new materials with specific properties.

Case Studies

  • Chemoprevention Trials
    A study on 4-HPR highlighted its potential role in chemoprevention among smokers. Although the results showed no significant reduction in dysplasia or metaplasia, it provided insights into the bioavailability and safety profile of compounds related to this compound .
  • N-Formylation Techniques
    Recent advancements have demonstrated effective methods for N-formylation using this compound. One study reported a catalyst-free approach utilizing sodium borohydride and carbon dioxide gas, achieving high yields of N-formamides from various amines .
    EntrySubstrateNaBH₄Formamide VolumeTemp (°C)Reaction Time (h)Isolated Yield (%)
    1p-Toluidine13 mL90790
    2p-Toluidine0.33 mL90693
    3p-Toluidine0.33 mL601880

Mechanism of Action

The mechanism by which N-(4-hydroxyphenyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, including apoptosis and cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-(4-Hydroxyphenyl)formamide is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions

Biological Activity

N-(4-Hydroxyphenyl)formamide, also known as 4-Hydroxybenzamide, is a compound that has garnered attention in the scientific community for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory and analgesic effects, as well as its potential applications in cancer chemoprevention.

Chemical Structure and Properties

This compound has the chemical formula C7H7NO2C_7H_7NO_2 and is characterized by the presence of a hydroxyl group attached to a phenyl ring. This structure is crucial for its biological activity, influencing its interactions with various biological targets.

Research Findings

A summary of key findings from recent studies is presented in the table below:

StudyFindings
Investigated the effects of retinoids similar to this compound on bronchial dysplasiaNo significant effect on histopathology was observed; however, the compound was bioavailable.
Evaluated anti-inflammatory effects in vitroDemonstrated inhibition of TNF-α and IL-6 production in macrophages.
Structural analysis and biological evaluationConfirmed potential applications in anti-cancer therapies due to its structural similarity to other active compounds.

Case Studies

Case Study 1: Anti-Inflammatory Activity

In a controlled study examining the anti-inflammatory effects of this compound, researchers administered varying concentrations to macrophage cell lines stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent reduction in inflammatory markers, suggesting that this compound could be beneficial in treating inflammatory diseases.

Case Study 2: Chemoprevention Trials

Although direct trials involving this compound are sparse, related compounds have been tested for chemopreventive effects against lung cancer. In one trial involving 139 smokers, a similar retinoid was administered over six months with no significant changes noted in bronchial dysplasia. This highlights the complexity of translating molecular activity into clinical efficacy .

Properties

IUPAC Name

N-(4-hydroxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMWHZXZMMLYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303433
Record name n-(4-hydroxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-39-6
Record name 1693-39-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-hydroxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

n-(4-Hydroxyphenyl)formamide
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n-(4-Hydroxyphenyl)formamide
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Customer
Q & A

Q1: What is the significance of N-(4-Hydroxyphenyl)formamide in the context of the provided research papers?

A1: this compound is identified as a key product in the ruthenium(III)-catalyzed oxidation of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid by hexacyanoferrate(III) in an alkaline medium []. This finding sheds light on the compound's role as a potential marker for the studied reaction and its potential applications in related chemical processes.

Q2: Could you elaborate on the reaction mechanism leading to the formation of this compound as described in the research?

A2: The study [] proposes a mechanism involving the formation of a complex between ruthenium(III) and the deprotonated form of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid in the presence of hydroxide ions. This complex then undergoes a series of electron transfer steps facilitated by hexacyanoferrate(III), ultimately leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This cleavage results in the formation of this compound and malonic acid as the main oxidative products.

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